1-[2-(3-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole oxalate
Overview
Description
1-[2-(3-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole oxalate is a useful research compound. Its molecular formula is C17H22N2O5 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.15287181 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry Applications
- Estrogen Receptor Ligands and Cyclooxygenase Inhibitors : Derivatives of 1H-imidazoles have been synthesized and tested for their biological activity, showing hormonal activity in estrogen receptor-positive cells and strong inhibitory effects on cyclooxygenase enzymes. This suggests their potential in developing treatments for breast cancer and inflammatory diseases (Wiglenda et al., 2005).
- H3-Receptor Histamine Antagonists : A series of substituted (phenoxyethyl)- and (phenoxypropyl)imidazoles were synthesized, showing potent H3-receptor histamine antagonism. This highlights their potential in drug development for treating allergies or sleep disorders (Ganellin et al., 1996).
Material Science and Catalysis
- Ionic Liquid Catalysts : Ionic liquids based on imidazole derivatives have been used as catalysts in the synthesis of 2-aryl-4,5-diphenyl imidazoles, demonstrating advantages such as high yields, simplicity, and avoiding the use of harmful catalysts (Zang et al., 2010).
- Iron Catalyzed Ethylene Reactions : (Phenoxyimidazolyl-salicylaldimine)iron complexes have been synthesized and shown to catalyze ethylene oligomerization and polymerization, indicating their potential in industrial applications (Yankey et al., 2014).
Corrosion Inhibition
- Benzimidazole Derivatives as Corrosion Inhibitors : Derivatives of 1,3,4-oxadiazoles have been evaluated for their corrosion inhibition ability on mild steel in sulfuric acid, showing significant protective layer formation and mixed-type inhibition behavior (Ammal et al., 2018).
Properties
IUPAC Name |
1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]imidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.C2H2O4/c1-12(2)14-8-13(3)9-15(10-14)18-7-6-17-5-4-16-11-17;3-1(4)2(5)6/h4-5,8-12H,6-7H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKWCHCUBFTUDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN2C=CN=C2)C(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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